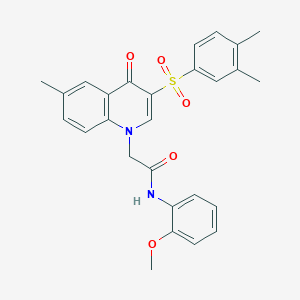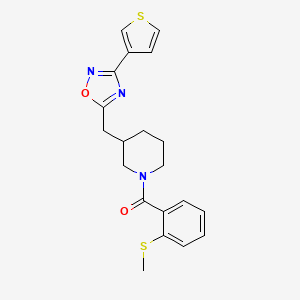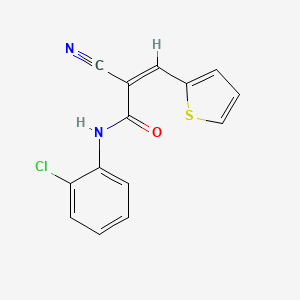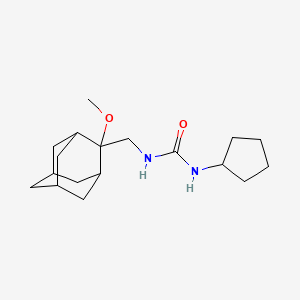![molecular formula C10H9N3O B2981983 2-[(Pyridin-3-yl)methoxy]pyrazine CAS No. 2201394-44-5](/img/structure/B2981983.png)
2-[(Pyridin-3-yl)methoxy]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-3-yl)methoxy]pyrazine is a heterocyclic organic compound that features both a pyrazine ring and a pyridine ring connected via a methoxy group
Mechanism of Action
Target of Action
Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions may induce conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Pyrazine derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple pathways .
Result of Action
Given the biological activities associated with pyrazine derivatives, it is plausible that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action of 2-[(Pyridin-3-yl)methoxy]pyrazine may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that pyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
Related pyrazine derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis H37Ra .
Molecular Mechanism
It is known that pyrazine derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)methoxy]pyrazine typically involves the reaction of 3-hydroxypyridine with pyrazine-2-carboxylic acid or its derivatives. The reaction is often facilitated by the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the pyrazine moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Catalysts may also be employed to improve reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrazine or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Pyridin-3-yl)methoxy]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Comparison with Similar Compounds
- 2-[(Pyridin-2-yl)methoxy]pyrazine
- 2-[(Pyridin-4-yl)methoxy]pyrazine
- 2-[(Pyridin-3-yl)methoxy]pyrimidine
Comparison: 2-[(Pyridin-3-yl)methoxy]pyrazine is unique due to the position of the methoxy group and the specific arrangement of the pyrazine and pyridine rings. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs. For example, the position of the methoxy group can influence the compound’s ability to interact with biological targets, potentially leading to variations in efficacy and selectivity.
Properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDCSKZVSGIDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
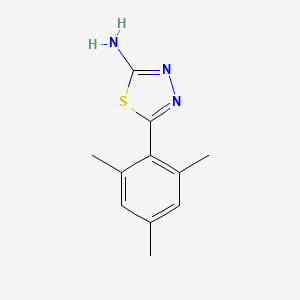
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2981903.png)

![4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide](/img/structure/B2981907.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2981908.png)

![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)
![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/new.no-structure.jpg)
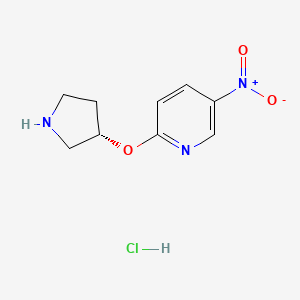
![3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2981917.png)
